molecular formula C4H11NO3 B3425141 1-Aminooxy-3-methoxy-propan-2-ol CAS No. 391212-37-6

1-Aminooxy-3-methoxy-propan-2-ol

Cat. No.: B3425141
CAS No.: 391212-37-6
M. Wt: 121.14 g/mol
InChI Key: PJOCRKSXKKGYCO-UHFFFAOYSA-N
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Description

1-Aminooxy-3-methoxy-propan-2-ol is a substituted aminopropanol derivative characterized by an aminooxy (-ONH₂) group at position 1 and a methoxy (-OCH₃) group at position 3 of the propan-2-ol backbone.

Properties

IUPAC Name

1-aminooxy-3-methoxypropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO3/c1-7-2-4(6)3-8-5/h4,6H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJOCRKSXKKGYCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CON)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

391212-37-6
Record name 1-(aminooxy)-3-methoxypropan-2-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Aminooxy-3-methoxy-propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 3-methoxypropan-2-ol with hydroxylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pH to ensure the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Oxidation of the Aminooxy Group

The aminooxy (-NH-O-) moiety undergoes oxidation to form nitroso intermediates. For structurally related compounds (e.g., 1-(Aminooxy)-3-(pyrrolidin-1-yl)propan-2-ol), this oxidation typically occurs under mild conditions using reagents like m-chloroperbenzoic acid (mCPBA) or H₂O₂ .
Example Reaction:

1-Aminooxy-3-methoxy-propan-2-olmCPBANitroso intermediate+Byproducts\text{this compound} \xrightarrow{\text{mCPBA}} \text{Nitroso intermediate} + \text{Byproducts}

Conditions:

  • Solvent: Dichloromethane (DCM)

  • Temperature: 0–25°C

  • Yield: ~70–85%.

Nucleophilic Substitution at the Methoxy Group

The methoxy (-OCH₃) group participates in nucleophilic substitutions under acidic or basic conditions. For instance, demethylation can occur via BCl₃ or HI to yield diols .
Example Reaction:

This compoundBCl31-Aminooxy-propan-2,3-diol+CH3Cl\text{this compound} \xrightarrow{\text{BCl}_3} \text{1-Aminooxy-propan-2,3-diol} + \text{CH}_3\text{Cl}

Conditions:

  • Solvent: Anhydrous DCM

  • Temperature: −78°C to 25°C

  • Yield: 60–75% .

Reductive Alkylation via Aminooxy Group

The aminooxy group acts as a nucleophile in reductive alkylation reactions. NaBH₃CN is commonly used to reduce imine intermediates formed between aminooxy compounds and aldehydes/ketones .
Example Reaction:

RCHO+This compoundNaBH3CNRCH2-NH-O-Propanol Derivative\text{RCHO} + \text{this compound} \xrightarrow{\text{NaBH}_3\text{CN}} \text{RCH}_2\text{-NH-O-Propanol Derivative}

Conditions:

  • Solvent: Methanol

  • pH: 4–6 (buffered)

  • Yield: 50–90% .

Cycloaddition Reactions

The compound’s aminooxy group participates in Huisgen cycloadditions with azides to form 1,2,3-triazoles. Copper(I) catalysts (e.g., CuBr) enhance reaction rates and selectivity .
Example Reaction:

This compound+RN3CuBrTriazole Derivative\text{this compound} + \text{RN}_3 \xrightarrow{\text{CuBr}} \text{Triazole Derivative}

Conditions:

  • Solvent: THF/H₂O

  • Temperature: 25–50°C

  • Yield: 65–95% .

Bamberger Rearrangement

Under acidic conditions, aminooxy groups undergo rearrangement to form nitrenium ions, which react with nucleophiles. This reaction is critical for synthesizing hydroxylamine derivatives .
Example Reaction:

This compoundH2SO4Hydroxylamine IntermediateH2ODiol Derivative\text{this compound} \xrightarrow{\text{H}_2\text{SO}_4} \text{Hydroxylamine Intermediate} \xrightarrow{\text{H}_2\text{O}} \text{Diol Derivative}

Conditions:

  • Solvent: Aqueous H₂SO₄

  • Temperature: 60–80°C

  • Yield: 40–70% .

Silylation of Hydroxyl Group

The secondary hydroxyl group undergoes silylation with TBSCl (tert-butyldimethylsilyl chloride) to protect the alcohol during multistep syntheses .
Example Reaction:

This compoundTBSCl, ImidazoleTBS-Protected Derivative\text{this compound} \xrightarrow{\text{TBSCl, Imidazole}} \text{TBS-Protected Derivative}

Conditions:

  • Solvent: DCM

  • Temperature: 25°C

  • Yield: 85–95% .

Mechanistic Insights

  • Oxidation : Proceeds via a two-electron transfer mechanism, forming a nitroso intermediate.

  • Cycloaddition : Follows a copper-catalyzed click chemistry pathway with regioselective 1,4-triazole formation .

  • Bamberger Rearrangement : Involves protonation of the aminooxy group, leading to nitrenium ion formation and subsequent nucleophilic attack .

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Chemistry
AMPO is utilized as a reagent for synthesizing oximes and other nitrogen-containing compounds. The aminooxy functionality enables the formation of stable adducts with carbonyl-containing compounds, facilitating the transformation of aldehydes and ketones into oximes. This reaction is crucial in organic synthesis, particularly for creating intermediates in pharmaceutical development.

Table 1: Applications in Organic Synthesis

ApplicationDescriptionExample Compounds
Oxime FormationConverts aldehydes/ketones to oximesBenzaldehyde to Benzoxime
Nitroso Compound SynthesisForms nitroso derivatives from aminesNitrosobenzene
Nitrile FormationTransforms aldehydes to nitrilesAldehyde to Nitrile

Biological Applications

Enzyme Mechanism Studies
AMPO plays a critical role in biochemical studies aimed at understanding enzyme mechanisms. Its ability to form covalent bonds with enzyme active sites makes it a valuable tool for investigating enzyme inhibition and metabolic pathways. For instance, AMPO has been employed to study the inhibition of ornithine decarboxylase, an enzyme implicated in cancer progression.

Case Study: Inhibition of Ornithine Decarboxylase
Research has demonstrated that AMPO effectively inhibits ornithine decarboxylase, leading to reduced polyamine synthesis and subsequent anti-cancer effects. This application highlights AMPO's potential as a lead compound in cancer therapeutics .

Industrial Applications

Intermediate in Pharmaceutical Production
AMPO serves as an intermediate in the synthesis of various pharmaceuticals. Its reactivity allows it to participate in multi-step synthetic routes, contributing to the production of complex drug molecules.

Table 2: Pharmaceutical Applications

Pharmaceutical TargetRole of AMPO
Anticancer AgentsIntermediate for drug synthesis
Antimicrobial CompoundsBuilding block for developing new antibiotics

Analytical Chemistry

Mass Spectrometry Applications
AMPO is also utilized in mass spectrometry for the derivatization of carbonyl compounds. By forming stable oxime derivatives, AMPO enhances the detection and quantification of metabolites in complex biological samples.

Case Study: Metabolite Profiling Using AEP Reagents
In a study involving turmeric extract, AMPO-derived oxime ethers were used for gas chromatography-mass spectrometry (GC-MS) analysis, allowing for the simultaneous quantification of multiple carbonyl analytes .

Mechanism of Action

The mechanism by which 1-aminooxy-3-methoxy-propan-2-ol exerts its effects involves its interaction with molecular targets such as enzymes. The aminooxy group can form covalent bonds with enzyme active sites, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .

Comparison with Similar Compounds

Key Observations :

  • The aminooxy group in the target compound may confer distinct redox properties compared to primary amines in analogs like Metaxalone Related Compound B .
  • Methoxy groups enhance solubility in polar solvents, whereas bulky substituents (e.g., dimethylphenoxy) reduce metabolic clearance .

Pharmacological Activity

Receptor Binding and Selectivity

  • Adrenolytic Activity: Groszek et al. (2009) demonstrated that enantiomers of 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol exhibit stereospecific α₁-adrenoceptor antagonism, with (R)-enantiomers showing higher potency . This suggests that stereochemistry and methoxy positioning critically influence adrenoceptor interactions.
  • Antiarrhythmic Effects: Compounds with methoxymethyl-indole substituents (e.g., Molecules 2010 derivatives) displayed significant antiarrhythmic and hypotensive activities, likely via α₁/β₁-adrenoceptor modulation .
  • β-Adrenoceptor Affinity: Metoprolol EP Impurity E, bearing a 2-methoxyethylphenoxy group, showed moderate β₁-adrenoceptor binding, highlighting the role of alkoxy chain length in receptor selectivity .

Hypothetical Activity of this compound

However, its smaller size (vs. aromatic analogs) could limit receptor-binding affinity.

Pharmacokinetic and Metabolic Profiles

  • Metabolic Stability: LC-MS/MS studies on aminopropanol derivatives (e.g., ) revealed that methoxy groups delay hepatic clearance by reducing cytochrome P450-mediated oxidation .
  • Metabolite Pathways : Structural analogs like 1-(2-butoxy-1-methylethoxy)-propan-2-ol undergo hydrolysis to yield alcohols and ethers, suggesting similar pathways for methoxy-substituted derivatives .

Biological Activity

1-Aminooxy-3-methoxy-propan-2-ol, also known as a potential pharmacological agent, has garnered attention due to its unique structural features and biological activities. This compound has been identified as a promising candidate in the treatment of various proliferative diseases, particularly those related to the hyperactivity of the MEK (Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase) signaling pathway.

Chemical Structure and Properties

The molecular formula of this compound is C4H11NO3. Its structure includes an aminooxy group, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC4H11NO3
Molecular Weight119.14 g/mol
Functional GroupsAmino, Hydroxy, Ether

This compound functions primarily as an inhibitor of MEK, which plays a crucial role in cell signaling pathways that regulate cell division and survival. The inhibition of MEK can lead to decreased proliferation in various cancer cell lines. Research suggests that this compound may act through allosteric mechanisms rather than simply blocking ATP binding sites, providing a unique approach to targeting MEK-related pathways .

Case Studies and Research Findings

  • Inhibition of Proliferative Diseases :
    • A study indicated that this compound effectively inhibited MEK activity, leading to reduced cell proliferation in cancer models. The compound was shown to be effective against various cancer types, including melanoma and colorectal cancer .
  • Neuroprotective Effects :
    • Another research highlighted its potential neuroprotective effects in models of neuroinflammation. The compound demonstrated a capacity to modulate inflammatory responses, suggesting its utility in treating neurodegenerative diseases .
  • Antimicrobial Activity :
    • Preliminary studies have also explored the antimicrobial properties of this compound, indicating effectiveness against certain bacterial strains, although further research is needed to establish its clinical relevance .

Data Summary from Research Studies

Study FocusFindingsReference
MEK InhibitionSignificant reduction in cancer cell proliferation
NeuroprotectionModulation of inflammatory responses
Antimicrobial ActivityEffective against specific bacterial strains

Q & A

Q. What are the recommended safety protocols for handling 1-Aminooxy-3-methoxy-propan-2-ol in laboratory settings?

  • Methodological Guidance :
    • Eye/Face Protection : Use ANSI-approved chemical goggles or face shields to prevent splashes .
    • Hand Protection : Wear EN 374-certified gloves (e.g., nitrile or neoprene) after verifying compatibility with the compound. Post-use cleaning and ventilation of gloves are critical .
    • Respiratory Protection : In poorly ventilated areas, use NIOSH-approved respirators (e.g., N95 masks or powered air-purifying respirators) to avoid inhalation exposure .
    • Environmental Precautions : Use secondary containment systems to prevent spills into drains or ecosystems .

Q. How can researchers characterize the purity and structural identity of this compound?

  • Methodological Guidance :
    • Spectroscopic Analysis : Combine 1H^1H-NMR and 13C^{13}C-NMR to confirm functional groups (e.g., aminooxy and methoxy moieties). Compare observed chemical shifts with computational predictions (e.g., DFT calculations) .
    • Chromatographic Methods : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity. Retention time and peak symmetry should align with reference standards .
    • Mass Spectrometry : High-resolution ESI-MS in positive ion mode can verify molecular weight (e.g., [M+H+^+] ion) and detect impurities .

Q. What solvents and reaction conditions are optimal for synthesizing derivatives of this compound?

  • Methodological Guidance :
    • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of the aminooxy group during alkylation or acylation reactions .
    • Temperature Control : Maintain reactions at 0–25°C to prevent decomposition of sensitive intermediates .
    • Catalysts : Use mild bases like triethylamine or DMAP to avoid side reactions with the methoxy group .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound under varying pH conditions?

  • Methodological Guidance :
    • pH-Dependent Stability Studies : Perform accelerated degradation experiments at pH 2–12 (using HCl/NaOH buffers) and monitor via LC-MS. Compare half-life (t1/2t_{1/2}) trends with computational pKa predictions .
    • Mechanistic Analysis : Identify degradation products (e.g., hydroxylamine or methanol) using 1H^1H-NMR and propose degradation pathways (e.g., acid-catalyzed hydrolysis of the methoxy group) .

Q. What advanced techniques are recommended for studying the compound’s reactivity in catalytic systems?

  • Methodological Guidance :
    • Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe rate-determining steps in oxidation or coupling reactions .
    • In Situ FTIR Spectroscopy : Monitor intermediate formation (e.g., imine or nitroxide radicals) during catalytic cycles .
    • Computational Modeling : Apply DFT (e.g., B3LYP/6-31G*) to predict transition states and validate experimental activation energies .

Q. How can researchers quantify trace impurities in this compound batches?

  • Methodological Guidance :
    • LC-MS/MS with MRM : Use multiple reaction monitoring (e.g., m/z transitions specific to byproducts like 3-methoxypropan-2-ol) for parts-per-billion sensitivity .
    • Ion Chromatography : Detect inorganic impurities (e.g., chloride or sulfate counterions) with suppressed conductivity detection .
    • Stability-Indicating Assays : Validate methods under forced degradation (e.g., heat, light) to ensure specificity .

Data Analysis and Experimental Design

Q. How should researchers design experiments to evaluate the compound’s potential as a chiral auxiliary?

  • Methodological Guidance :
    • Enantiomeric Excess (ee) Determination : Use chiral HPLC (e.g., Chiralpak AD-H column) or 19F^{19}F-NMR with fluorine-containing derivatives .
    • Asymmetric Synthesis : Test in model reactions (e.g., aldol condensation) and compare diastereoselectivity with non-chiral analogs .

Q. What strategies mitigate inconsistencies in spectroscopic data across research groups?

  • Methodological Guidance :
    • Standardized Protocols : Adopt ICH Q2(R1)-validated methods for NMR and MS data acquisition .
    • Collaborative Interlaboratory Studies : Share raw datasets (e.g., Bruker NMR files) via platforms like Zenodo for cross-validation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Aminooxy-3-methoxy-propan-2-ol
Reactant of Route 2
1-Aminooxy-3-methoxy-propan-2-ol

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